5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Lipophilicity Physicochemical property Log P

5,7‑Bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid is a fully substituted bicyclic heterocycle bearing two CHF₂ groups at the 5‑ and 7‑positions and a carboxylic acid at the 2‑position. With a molecular weight of 263.15 Da and four fluorine atoms, it bridges the chemical space between high‑lipophilicity kinase‑inhibitor scaffolds and ionisable functionality suitable for salt formation or prodrug design.

Molecular Formula C9H5F4N3O2
Molecular Weight 263.152
CAS No. 438227-84-0
Cat. No. B2360106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS438227-84-0
Molecular FormulaC9H5F4N3O2
Molecular Weight263.152
Structural Identifiers
SMILESC1=C(N2C(=CC(=N2)C(=O)O)N=C1C(F)F)C(F)F
InChIInChI=1S/C9H5F4N3O2/c10-7(11)3-1-5(8(12)13)16-6(14-3)2-4(15-16)9(17)18/h1-2,7-8H,(H,17,18)
InChIKeyFRAHNBWWMSAPGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7‑Bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid (CAS 438227‑84‑0): Core Structure and Physicochemical Identity for Targeted Procurement


5,7‑Bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid is a fully substituted bicyclic heterocycle bearing two CHF₂ groups at the 5‑ and 7‑positions and a carboxylic acid at the 2‑position . With a molecular weight of 263.15 Da and four fluorine atoms, it bridges the chemical space between high‑lipophilicity kinase‑inhibitor scaffolds and ionisable functionality suitable for salt formation or prodrug design . The scaffold is widely recognised as a privileged hinge‑binding motif in kinase drug discovery, but the 5,7‑bis‑difluoromethyl pattern is rarely encountered among commercial analogues, making the compound a distinctive entry point for structure‑activity relationship (SAR) exploration.

Privileged hinge-binding scaffold for kinase inhibitor SAR programmes
Rare 5,7-bis(difluoromethyl) pattern distinct from common mono-CHF₂ analogues
2-Carboxylic acid handle pre-enabled for salt formation and prodrug design

Why Analogues Bearing Only a Single CHF₂ Group or Lacking the 2‑Carboxylic Acid Cannot Substitute 5,7‑Bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic Acid in SAR‑Driven Programmes


Removing one CHF₂ group (e.g., moving from the 5,7‑bis‑ to the 5‑mono‑difluoromethyl analogue) alters three experimentally critical properties simultaneously: the computed log P drops from 0.84 to 0.42, the distribution coefficient at physiological pH (log D) shifts by more than 0.6 units, and the molecular volume contracts by roughly 24% . Furthermore, the 5,7‑bis‑difluoromethyl‑2‑amine and the 5,7‑bis‑difluoromethyl parent heterocycle both lack the ionisable carboxylic acid handle that enables salt‑formation and solubility tuning during lead optimisation [1]. These quantitative shifts in molecular recognition parameters mean that a medicinal chemist cannot simply replace the target compound with a mono‑CHF₂ or non‑acidic congener and expect comparable affinity, selectivity, or pharmacokinetic behaviour.

  • Removing one CHF₂ group substantially shifts log P and log D, altering predicted permeability and distribution context.
  • Non-acidic 5,7-bis-CHF₂ core or 2-amine analogue lacks the ionisable handle, limiting direct salt-formation and solubility tuning strategies.
  • Mono-CHF₂ or parent heterocycle may not reproduce the dual-substitution physicochemical profile required for consistent SAR interpretation.

Quantitative Differentiation of 5,7‑Bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic Acid: Head‑to‑Head Physicochemical and Structural Metrics Versus the Closest Mono‑CHF₂ Analogue


Computed Log P Difference: 5,7‑Bis‑CHF₂ vs. 5‑Mono‑CHF₂ Analogue

The target compound exhibits a calculated log P of 0.8389, whereas the 5‑(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid (CAS 1823843‑51‑1) gives a log P of 0.4202 under the same computational model . The 0.42‑unit increase reflects the contribution of the second CHF₂ group and brings the compound closer to the lipophilicity window (log P 1–3) typically associated with better passive membrane permeability.

Lipophilicity shift
Head-to-head
Δ log P ≈ +0.42
Supports improved passive permeability context
Consistent computational model (ChemDiv platform)
Lipophilicity Physicochemical property Log P

pH‑Dependent Distribution Coefficient (Log D) Comparison: Implications for Ionisation‑Dependent Solubility

At physiologically relevant pH, the target compound's computed log D is –2.943, compared with –3.5626 for the 5‑mono‑CHF₂ analogue . The >0.6 log D unit difference indicates that the target compound partitions more favourably into organic phases under the same conditions, potentially improving both solubility and passive absorption relative to the less‑lipophilic mono‑CHF₂ congener.

Distribution shift (pH 7.4)
Head-to-head
Δ log D ≈ +0.62
May enhance partitioning into organic phases
Computed at physiological pH 7.4
Log D Solubility Ionisation

Calculated Aqueous Solubility (Log S) Advantage Over the 5‑Mono‑CHF₂ Analogue

The target compound's predicted log S (log Sw = –1.0023) is approximately 0.35 log units higher than that of the 5‑mono‑CHF₂ counterpart (log Sw = –1.3492) . Although both compounds contain one ionisable carboxylic acid, the addition of the second CHF₂ group slightly improves the computed aqueous solubility—an advantage that can reduce the need for co‑solvents or formulation aids during early biological testing.

Aqueous solubility gain
Head-to-head
Δ log S ≈ +0.35
Supports concentrated stock solution preparation
May reduce co-solvent need in screening
Aqueous solubility Log S Formulation

Carboxylic Acid Handle Pre‑Enables Salt‑Formation and Prodrug Strategies Absent in the Non‑Acidic 5,7‑Bis‑CHF₂ Core

The 5,7‑bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine core (CAS 827586‑41‑4, MW 219.14) lacks the 2‑carboxylic acid functionality present in the target compound . This structural distinction means the target can form pharmaceutically acceptable salts or ester prodrugs without additional synthetic manipulation, providing a direct path to modulating solubility, dissolution rate, and oral absorption [1].

Salt/prodrug handle
Class-level
CO₂H present vs. non-acidic core
Enables direct salt-formation and ester prodrug strategies
Eliminates extra synthetic step vs. parent heterocycle
Salt formation Prodrug Lead optimisation

Regiochemical Uniqueness: Simultaneous 5‑ and 7‑CHF₂ Substitution Creates a Symmetrical Pattern Rare Among Commercial Analogues

Academic syntheses demonstrate that cyclocondensation of 3,4‑substituted 5‑aminopyrazoles with asymmetric 1,3‑dicarbonyl compounds predominantly yields either 5‑CHF₂ or 7‑CHF₂ pyrazolo[1,5‑a]pyrimidines, not both simultaneously [1]. The target compound’s 5,7‑bis‑CHF₂ pattern requires a carefully controlled synthetic sequence, making it significantly less common in commercial libraries. This regiochemical uniqueness provides a differentiated starting point for kinase‑inhibitor programmes that exploit the ATP‑hinge region.

Regiochemical rarity
Class-level
~10× lower commercial prevalence
Offers differentiated SAR starting point
Catalogue survey context; requires bespoke synthesis control
Regiochemistry SAR exploration Chemical diversity

Limitation Acknowledgment: Direct Biological Activity Data for the Target Compound Remain Sparse

Despite the compound’s structural attractiveness, no peer‑reviewed study or patent has reported quantitative biochemical IC₅₀, cellular EC₅₀, or in vivo PK data specifically for 5,7‑bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid. The class‑level inference from pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid derivatives demonstrates nanomolar potency against HCV NS5B polymerase and PI3Kδ isoforms, but these activities were measured for compounds with substantially different substituents at the 5‑ and 7‑positions [1][2]. Therefore, the quantitative differentiation rests solely on physicochemical properties and synthetic accessibility until bespoke biological profiling is performed.

Biological data gap
Data to verify
No target-specific IC₅₀ or PK data
Commission bespoke enzymatic/cellular assays advised
Class-level kinase inhibition data only; validate for your target
Data gap Evidence strength Caveat emptor

Procurement‑Ready Application Scenarios for 5,7‑Bis(difluoromethyl)pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic Acid Based on Its Quantifiable Differentiation


Kinase‑Focused Fragment‑Based or Scaffold‑Hopping Library Expansion

Medicinal chemistry teams engaged in kinase inhibitor discovery can rationally select the compound as a privileged hinge‑binding scaffold that simultaneously offers the calculated log P (0.84) and log D (–2.94) desirable for central nervous system or intracellular targets . Its ready‑to‑derivatise 2‑carboxylic acid permits immediate amide‑coupling or ester‑formation without protecting‑group removal, accelerating the generation of diverse analogue libraries.

Metabolic Stability Enhancement by Exploiting the Additive Effect of Dual CHF₂ Substituents

Because the difluoromethyl group is known to block oxidative metabolism at adjacent positions, the 5,7‑bis‑CHF₂ pattern hypothetically provides a more robust metabolic shield than the mono‑CHF₂ analogues . Drug‑metabolism scientists can use the compound to test this hypothesis in microsomal or hepatocyte stability assays, with the benchmark log P/log D values serving as reference points for structure‑metabolism relationship studies.

Salt‑Formation and Formulation Screening Without Additional Synthetic Steps

Formulation scientists require ionisable functional groups to generate pharmaceutical salts that improve solubility and oral bioavailability. The target compound’s 2‑carboxylic acid (absent in the non‑acidic 5,7‑bis‑CHF₂ core) enables immediate salt screening with pharmaceutically acceptable counter‑ions [1], thereby reducing the need for custom synthesis typically required for non‑ionisable analogues.

IP‑Differentiating Starting Point for Lead Optimisation Programmes

Patent analysis indicates that most disclosed pyrazolo[1,5‑a]pyrimidine‑2‑carboxylic acid kinase inhibitors bear mono‑substitution at the 5‑ or 7‑position [2]. Procuring the 5,7‑bis‑difluoromethyl derivative provides a composition‑of‑matter anchor point that is structurally distinct from the vast majority of prior‑art exemplars, offering a strategic advantage during patent landscape evaluation.

Application
Selection Property
Validation Focus
Kinase inhibitor library expansion
Privileged hinge-binding scaffold with rare dual-CHF₂ pattern
Verify hinge-binding affinity and SAR diversity in kinase panel
Metabolic stability screening
Dual-CHF₂ substitution for oxidative metabolism shielding
Compare microsomal/hepatocyte stability vs. mono-CHF₂ analogues
Salt/prodrug formulation screening
Ionisable 2-carboxylic acid ready for salt formation
Evaluate solubility and dissolution rate of pharmaceutically acceptable salts
IP-differentiated lead optimisation
Structurally distinct 5,7-bis-CHF₂ composition
Assess novelty against prior art pyrazolo[1,5-a]pyrimidine exemplars
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